molecular formula C12H7BrF2O B2777950 1-(4-Bromophenoxy)-3,5-difluorobenzene CAS No. 2365420-02-4

1-(4-Bromophenoxy)-3,5-difluorobenzene

Cat. No.: B2777950
CAS No.: 2365420-02-4
M. Wt: 285.088
InChI Key: KYZVGEJLPAPBAK-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3,5-difluorobenzene is an organic compound that belongs to the class of aromatic ethers It features a bromophenoxy group attached to a difluorobenzene ring

Scientific Research Applications

1-(4-Bromophenoxy)-3,5-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)-3,5-difluorobenzene typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-bromophenol with 3,5-difluorobenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-3,5-difluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of hydrogenated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler analog with a single bromine atom and a hydroxyl group.

    3,5-Difluorophenol: Contains two fluorine atoms on the benzene ring, similar to the difluorobenzene moiety.

    4-Bromophenoxybenzene: Similar structure but lacks the fluorine atoms.

Uniqueness

1-(4-Bromophenoxy)-3,5-difluorobenzene is unique due to the combination of bromine and fluorine atoms, which can impart distinct chemical and physical properties. The presence of these halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-bromophenoxy)-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2O/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZVGEJLPAPBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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